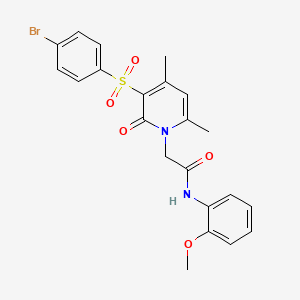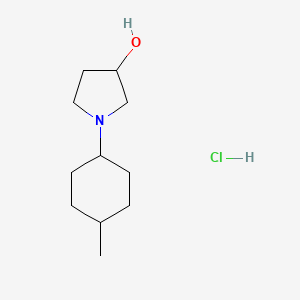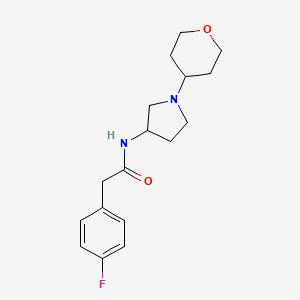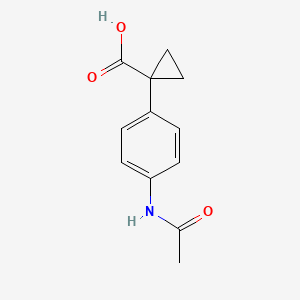
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, falls under the category of organic compounds known for their potential in various chemical and biological applications. This section would typically cover its relevance in research, potential applications (excluding drug use), and why it has garnered scientific interest.
Synthesis Analysis
The synthesis of complex molecules like 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves multiple steps, including the functionalization of pyridin rings, introduction of the sulfonyl group, and final acetylation. Techniques such as nucleophilic substitution reactions, use of protecting groups, and catalysis may be employed. While specific synthesis routes for this compound are not readily available in the cited papers, similar compounds have been synthesized through methodologies involving sulfonamide linkage formation and acetylation steps, indicating a potential pathway for its synthesis (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves computational and spectroscopic methods to determine the configuration, conformation, and electronic structure. The presence of the sulfonyl group and acetamide moiety in the molecule suggests specific electronic characteristics and potential sites for reactivity. X-ray crystallography, NMR, and mass spectrometry are crucial in elucidating the structure. However, specific structural analyses for this compound were not found in the reviewed literature.
Chemical Reactions and Properties
Compounds with sulfonyl and acetamide groups are known to exhibit diverse chemical reactivity, such as participation in substitution reactions, potential for hydrogen bonding, and interactions with biological molecules. The bromophenyl group further introduces opportunities for cross-coupling reactions, useful in expanding chemical libraries (Han, 2010). The specific chemical behavior would depend on the surrounding functional groups and reaction conditions.
科学的研究の応用
Novel Synthesis Techniques
Saini et al. (2019) reviewed novel synthesis methods for omeprazole and pharmaceutical impurities of proton pump inhibitors. The study emphasized the development of proton pump inhibitors and analyzed various pharmaceutical impurities of the anti-ulcer drug omeprazole. The review discussed novel synthesis processes and their yields, proposing that the synthesized impurities of proton pump inhibitors can be used as standard impurities for further studies in various aspects, including the development of other compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Applications
Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole from aqueous solutions using cleaner techniques. The review provided insights into the occurrence, destiny, toxicity effects, and important materials involved in removal technologies. The paper highlighted the significance of developing sustainable technology focusing on its feasibility and cost factor for economic industrialization. The study indicated the relevance of these insights for the removal of toxic contaminants like sulfamethoxazole, which could have parallels in the environmental management of other chemical compounds (Prasannamedha & Kumar, 2020).
Chemical Modification and Biological Activities
Petzold-Welcke et al. (2014) described the chemical modification of xylan into biopolymer ethers and esters with specific properties. The paper detailed the influence of conditions on product structure and properties and discussed the potential applications of these modified biopolymers in areas such as drug delivery and as paper strength additives. The findings from this study suggest the potential for chemical modification of compounds, like 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, to develop novel materials with specific functional properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Solvent Interactions and Molecular Structures
Kiefer, Noack, and Kirchner (2011) reviewed the interactions of Dimethyl sulfoxide (DMSO) with cosolvent molecules. They focused on hydrogen bonding and van der Waals forces that determine dissolution properties and solution behavior. The review discussed the influence of these interactions on the molecular structures of involved molecules, providing insights into the nature of interactions in solvent systems. This information could be relevant for understanding the solvent interactions and molecular behavior of complex chemical compounds like 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (Kiefer, Noack, & Kirchner, 2011).
特性
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-14-12-15(2)25(13-20(26)24-18-6-4-5-7-19(18)30-3)22(27)21(14)31(28,29)17-10-8-16(23)9-11-17/h4-12H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHZBPZCLDFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)
![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)



![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)
